molecular formula C11H13NO3 B1196299 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid CAS No. 62134-48-9

4-[(3-Methylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1196299
CAS No.: 62134-48-9
M. Wt: 207.23 g/mol
InChI Key: VRJAEQGSNATVEE-UHFFFAOYSA-N
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Description

4-[(3-Methylphenyl)amino]-4-oxobutanoic acid is an organic compound with the chemical formula C12H13NO3. . This compound is characterized by the presence of a 3-methylphenyl group attached to an amino group, which is further connected to a butanoic acid moiety. It appears as a white or almost white crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 3-methylphenylamine with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(3-Methylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid
  • 3-Amino-3-(4-methylphenyl)propionic acid
  • 3-(Methylamino)benzoic acid

Comparison: 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .

Biological Activity

4-[(3-Methylphenyl)amino]-4-oxobutanoic acid, also known as N-(m-tolyl)succinamic acid, is a compound with the molecular formula C11H13NO3C_{11}H_{13}NO_3 and a molecular weight of approximately 207.23 g/mol. This compound features a butanoic acid backbone with a ketone group and an amine substituent derived from 3-methylphenyl. Its potential biological activities are of interest in medicinal chemistry due to its structural characteristics and possible interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has not been extensively studied; however, its structural similarity to gamma-aminobutyric acid (GABA) suggests potential interactions with GABAergic systems in the nervous system. GABA is a primary inhibitory neurotransmitter, and compounds that mimic its structure may influence neuronal activity.

Key Properties

  • Molecular Formula: C11H13NO3C_{11}H_{13}NO_3
  • Molecular Weight: 207.23 g/mol
  • CAS Number: 62134-48-9

Although specific mechanisms for this compound remain unclear, its reactivity is influenced by the presence of amine and carbonyl groups. These functional groups are essential for potential interactions with biological receptors, possibly through hydrogen bonding and dipole interactions.

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameMolecular FormulaUnique Features
N-(p-Tolyl)succinamic acid C11H13NO3C_{11}H_{13}NO_3p-Tolyl substitution instead of m-Tolyl
4-Aminobutanoic acid C4H9NO2C_4H_9NO_2Simpler structure without aromatic rings
2-(3-Methylphenyl)-2-methylpropanoic acid C12H16O2C_{12}H_{16}O_2Different carbon skeleton but similar aromatic component

Research Findings

Recent studies have indicated that related compounds exhibit various biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. For instance:

  • Anti-inflammatory Activity: Compounds similar to this compound have shown promise in reducing inflammation in various models, suggesting that this compound could potentially exhibit similar properties .
  • Antimicrobial Effects: Some amide derivatives have demonstrated significant antimicrobial activity, indicating that the structural features of this compound may also contribute to such effects .
  • Antiproliferative Properties: The potential for inhibiting cell proliferation has been noted in related compounds, which may extend to this compound given its structural similarities .

Properties

IUPAC Name

4-(3-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJAEQGSNATVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354094
Record name 4-[(3-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-48-9
Record name 4-[(3-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(M-TOLYL)SUCCINAMIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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